molecular formula C6H8O4 B13065848 Methyl 3-methyl-2,4-dioxobutanoate

Methyl 3-methyl-2,4-dioxobutanoate

Cat. No.: B13065848
M. Wt: 144.12 g/mol
InChI Key: IRNUSAAJYXMNFW-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,4-dioxobutanoate is an organic compound with the chemical formula C₆H₈O₄. It is a methyl ester derivative of 3-methyl-2,4-dioxobutanoic acid. This compound is used primarily in research and development settings and is known for its role in various chemical reactions and synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-methyl-2,4-dioxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The pathways involved often include hydrolysis and subsequent oxidation or reduction steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2,4-dioxobutanoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its methyl group at the 3-position provides steric hindrance, influencing its reactivity compared to other similar compounds .

Biological Activity

Methyl 3-methyl-2,4-dioxobutanoate, a compound with the molecular formula C6H10O3C_6H_{10}O_3, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, effects on different biological systems, and relevant case studies.

This compound features two carbonyl groups and an ester functional group, contributing to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions, including oxidation and reduction, which can lead to various biologically active derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and other interactions that influence its binding affinity to biological targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that derivatives of similar compounds exhibit significant AChE inhibitory activity .
  • Antioxidant Properties: Compounds with similar structural features have demonstrated antioxidant capabilities, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects: Research indicates that certain derivatives can modulate inflammatory pathways, potentially reducing the incidence of chronic inflammatory diseases .

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of related compounds revealed that this compound could enhance neuronal survival under oxidative stress conditions. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures compared to controls .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAChE inhibition
Antioxidant ActivityReduced ROS levels
Anti-inflammatoryModulation of inflammatory markers
CytotoxicityInduced apoptosis in cancer cells

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities. For instance, modifications at the carbonyl positions or the introduction of different substituents can yield compounds with improved potency against specific biological targets.

Table 2: Derivatives and Their Activities

Derivative NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition29.46 ± 0.31
Compound BAntioxidantNot specified
Compound CAnti-inflammatoryNot specified

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl 3-methyl-2,4-dioxobutanoate

InChI

InChI=1S/C6H8O4/c1-4(3-7)5(8)6(9)10-2/h3-4H,1-2H3

InChI Key

IRNUSAAJYXMNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C(=O)OC

Origin of Product

United States

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